molecular formula C26H22N4O6 B2775711 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358745-01-3

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer B2775711
CAS-Nummer: 1358745-01-3
Molekulargewicht: 486.484
InChI-Schlüssel: CTNGCEISOXZEAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including derivatives bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, have been explored. These analogs exhibit significant antitumor activity toward various cell lines in vitro, indicating their potential as anticancer agents (Maftei et al., 2013). Additionally, efficient synthesis protocols for quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide have been developed, showcasing the versatility of these compounds in drug synthesis (Patil et al., 2008).

Biological Activities

Research into quinazoline derivatives containing the 1,3,4-oxadiazole scaffold has demonstrated potent inhibitory activity against various cancer cell lines. For instance, certain derivatives showed more potent inhibitory activity than the control drug Tivozanib, suggesting their potential as novel anticancer agents (Qiao et al., 2015). Moreover, the synthesis and cytotoxic evaluation of novel quinazolinone derivatives have revealed their promising anticancer properties, with some compounds displaying high cytotoxic activity against MCF-7 and HeLa cell lines (Poorirani et al., 2018).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "aniline", "3,5-dimethoxybenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "3-aminobenzoic acid", "3,5-dimethoxyaniline", "sodium hydride", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Step 1: Synthesis of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 3-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide to form 3-methoxychalcone", "b. Nitration of 3-methoxychalcone with nitric acid to form 2-nitro-3-methoxychalcone", "c. Reduction of 2-nitro-3-methoxychalcone with sodium borohydride to form 3-methoxy-2-aminochalcone", "d. Cyclization of 3-methoxy-2-aminochalcone with phosporus oxychloride to form 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "a. Reaction of 3,5-dimethoxybenzoyl chloride with hydrazine hydrate to form 3,5-dimethoxyphenylhydrazine", "b. Reaction of 3,5-dimethoxyphenylhydrazine with 3-aminobenzoic acid in the presence of sodium hydride and N,N-dimethylformamide to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "Step 3: Coupling of the two intermediates", "a. Activation of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid with N,N'-dicyclohexylcarbodiimide", "b. Addition of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione to the activated intermediate to form the final product" ] }

CAS-Nummer

1358745-01-3

Produktname

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Molekularformel

C26H22N4O6

Molekulargewicht

486.484

IUPAC-Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(9-18)14-30-25(31)21-8-7-16(12-22(21)27-26(30)32)24-28-23(29-36-24)17-10-19(34-2)13-20(11-17)35-3/h4-13H,14H2,1-3H3,(H,27,32)

InChI-Schlüssel

CTNGCEISOXZEAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.